![molecular formula C28H46O4 B12352867 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone is a complex organic compound belonging to the class of benzoquinones. Benzoquinones are known for their redox properties and are widely studied for their roles in biological systems and potential therapeutic applications. This particular compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a long nonadecyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with 3,4,5-trimethoxytoluene, which undergoes bromination and subsequent oxidation to form the benzoquinone core . The long nonadecyl side chain can be introduced through a coupling reaction, such as the Stille coupling, which involves the use of palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Key reagents such as sodium bromide, hydrogen peroxide, and palladium catalysts are employed in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoquinone to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Persulfate salts and hydrogen peroxide are commonly used oxidants.
Reduction: Sodium borohydride and other reducing agents can be employed.
Substitution: Reagents such as sodium methoxide and cuprous bromide are used for methoxylation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active compound in various chemical reactions and studies.
Industry: It can be used in the synthesis of coenzyme Q analogues and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone involves its redox activity. The compound can participate in electron transfer reactions, acting as an electron donor or acceptor. This property is crucial in biological systems, where it can influence mitochondrial function and protect cells from oxidative damage . The molecular targets include components of the electron transport chain, such as complex III .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ubiquinone (Coenzyme Q10): Shares a similar benzoquinone core but has a different side chain structure.
Menaquinone (Vitamin K2): Another benzoquinone derivative with distinct biological roles.
Phylloquinone (Vitamin K1): Similar in structure but with a different side chain and biological function.
Uniqueness
Its long nonadecyl side chain differentiates it from other benzoquinones, influencing its solubility and interaction with biological membranes .
Eigenschaften
Molekularformel |
C28H46O4 |
|---|---|
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2,5-dimethoxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h8-9H,5-7,10-22H2,1-4H3/b9-8+ |
InChI-Schlüssel |
YUAATYHCINDNTB-CMDGGOBGSA-N |
Isomerische SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)
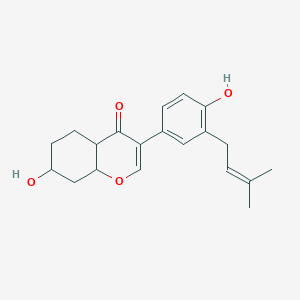
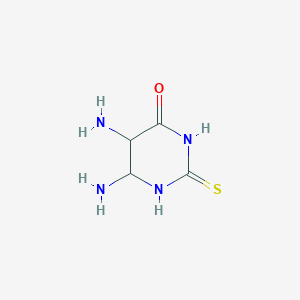
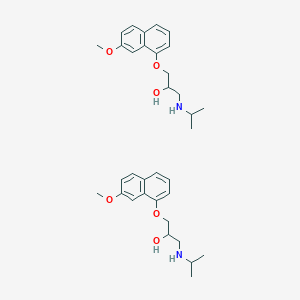


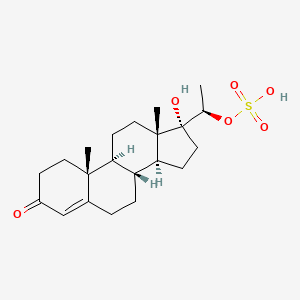
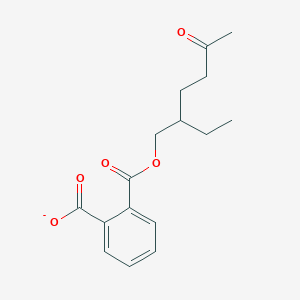
![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)
